2-Amino-3-hydroxypropanehydrazide
Overview
Description
2-Amino-3-hydroxypropanehydrazide is a chemical compound with the molecular formula C3H9N3O2.
Mechanism of Action
Target of Action
2-Amino-3-hydroxypropanehydrazide, also referred to as this compound HCl, is a compound known for its potential applications in various fields The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
This compound is characterized by its amino, hydroxy, and hydrazide functional groups , which may interact with its targets in a specific manner
Biochemical Pathways
Given its potential applications in pharmaceutical research and development , it may influence various biochemical pathways
Result of Action
Given its potential applications in pharmaceutical research and development , it may have various molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxypropanehydrazide typically involves the reaction of DL-serine with hydrazine. The process can be carried out in an aqueous or alcoholic medium, often using water-methanol or water-ethanol mixtures as solvents . The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvents like dimethyl formamide, dimethylacetamide, or N-methyl-2-pyrrolidone can be employed to enhance the yield and purity of the product . The process may also include steps like hydrogenation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxypropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as benserazide hydrochloride, which is used in the treatment of Parkinson’s disease .
Scientific Research Applications
2-Amino-3-hydroxypropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is a key intermediate in the synthesis of benserazide hydrochloride, a drug used in combination with L-dopa for the treatment of Parkinson’s disease.
Industry: The compound is used in the production of various chemical products and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Benserazide: A derivative of 2-Amino-3-hydroxypropanehydrazide used in the treatment of Parkinson’s disease.
DL-serine hydrazide: Another name for this compound.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness: this compound is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a wide range of chemical reactions. Its role as a precursor in the synthesis of benserazide hydrochloride highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2-amino-3-hydroxypropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVXUGXVASXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866503 | |
Record name | 2-Amino-3-hydroxypropanehydrazide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64616-76-8 | |
Record name | Ro 04-1419 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64616-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Serine hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064616768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serine, hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DL-SERINE HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHV5YH4C7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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